molecular formula C7H12OS2 B8466699 2-(Hydroxymethyl)-6-methylene-1,4-dithiepane

2-(Hydroxymethyl)-6-methylene-1,4-dithiepane

Cat. No. B8466699
M. Wt: 176.3 g/mol
InChI Key: DMBWRLHJJGEZPX-UHFFFAOYSA-N
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Patent
US06043361

Procedure details

Sodium metal (0.77 g) was dissolved in 35 mL of absolute ethanol at room temperature under nitrogen protection. Then 2,3-dimercapto-1-propanol (1.99 g, 1.6 mL, 16 mmoles) was added dropwise. The solution was taken up in a syringe and diluted to 44 mL. Solution 2. 2-(Chloromethyl)-3-chloro-1-propene (2 g, 16 mmoles) was dissolved in 30 mL of absolute ethanol. The solution was taken up into a syringe and diluted to a volume of 44 mL. Solutions 1 and 2 were added simultaneously (via syringe pump using separate teflon feed lines) to a 40 mL of absolute ethanol at room temperature under nitrogen protection over a period of one hour. After the addition was completed, the reaction was refluxed for one hour. The reaction was then worked up by evaporation of the solvent, dilution with water and extraction with ether. The ether extracts were dried and evaporated to give 2.6 g of oil. The oil was chromatographed on Silica gel using ether:hexane (1:3) to give 1.6 g (57%) of clear oil.
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Solution 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
[Compound]
Name
Solutions 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[Na].[SH:2][CH:3]([CH2:6][SH:7])[CH2:4][OH:5].Cl[CH2:9][C:10]([CH2:12]Cl)=[CH2:11]>C(O)C>[OH:5][CH2:4][CH:3]1[CH2:6][S:7][CH2:12][C:10](=[CH2:9])[CH2:11][S:2]1 |^1:0|

Inputs

Step One
Name
Quantity
0.77 g
Type
reactant
Smiles
[Na]
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
SC(CO)CS
Step Three
Name
Solution 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
ClCC(=C)CCl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Solutions 1
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was taken up in a syringe
ADDITION
Type
ADDITION
Details
diluted to 44 mL
CUSTOM
Type
CUSTOM
Details
The solution was taken up into a syringe
ADDITION
Type
ADDITION
Details
diluted to a volume of 44 mL
CUSTOM
Type
CUSTOM
Details
(via syringe pump using separate teflon feed lines) to a 40 mL of absolute ethanol at room temperature under nitrogen protection over a period of one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was then worked up by evaporation of the solvent, dilution with water and extraction with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OCC1SCC(CSC1)=C
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.